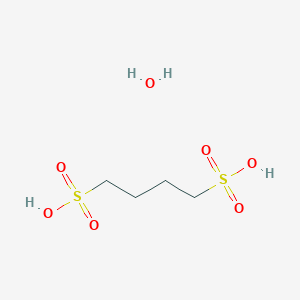

Butane-1,4-disulfonic acid hydrate

Vue d'ensemble

Description

Butane-1,4-disulfonic acid hydrate is a chemical compound with the molecular formula C₄H₁₂O₇S₂. It is a derivative of butane, where two sulfonic acid groups are attached to the first and fourth carbon atoms of the butane chain. This compound is known for its high solubility in water and its use in various chemical and industrial applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Butane-1,4-disulfonic acid hydrate can be synthesized through the sulfonation of butane. One common method involves the reaction of butane with sulfur trioxide in the presence of a catalyst, followed by hydrolysis to form the hydrate. The reaction conditions typically include controlled temperatures and pressures to ensure the complete conversion of butane to the disulfonic acid derivative.

Industrial Production Methods

In an industrial setting, this compound is produced using large-scale sulfonation reactors. The process involves the continuous feed of butane and sulfur trioxide into the reactor, where the reaction takes place under controlled conditions. The resulting product is then purified and crystallized to obtain the hydrate form.

Analyse Des Réactions Chimiques

Types of Reactions

Butane-1,4-disulfonic acid hydrate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonic acid groups to sulfonate salts.

Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions.

Major Products Formed

Oxidation: Sulfonic acid derivatives.

Reduction: Sulfonate salts.

Substitution: Various substituted butane derivatives.

Applications De Recherche Scientifique

Butane-1,4-disulfonic acid hydrate has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.

Biology: Employed in biochemical assays and as a buffer in biological experiments.

Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.

Industry: Utilized in the production of detergents, surfactants, and other industrial chemicals.

Mécanisme D'action

The mechanism of action of butane-1,4-disulfonic acid hydrate involves its ability to donate sulfonic acid groups in chemical reactions. These groups can interact with various molecular targets, including enzymes and receptors, to exert their effects. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.

Activité Biologique

Butane-1,4-disulfonic acid hydrate (BDS) is a sulfonated organic compound with significant biological activity and various applications in chemical processes and biological systems. This article explores its biological properties, mechanisms of action, and potential therapeutic uses.

- Molecular Formula : CHOS

- Molecular Weight : 236.26 g/mol

- CAS Number : 1588441-14-8

BDS is characterized by two sulfonic acid groups attached to a butane backbone, contributing to its high solubility in water and reactivity. Its structure enhances its potential as a chelating agent and makes it valuable in various industrial applications.

BDS has been shown to interact with proteins and enzymes, suggesting roles in various biochemical pathways. Notably, it has demonstrated the ability to alleviate acute toxicity caused by herbicides like paraquat dichloride in animal models, indicating a protective effect against oxidative stress and cellular damage. The specific mechanisms of action remain under investigation, but the compound's strong acidic nature plays a crucial role in its biological interactions.

Toxicity and Safety

Despite its biological benefits, BDS is classified as a hazardous material due to its corrosive nature. It can cause severe skin burns and eye damage upon contact. Standard safety precautions must be followed when handling this compound. Specific data on its long-term toxicity is limited; however, its use in laboratory settings necessitates careful management.

Applications in Research and Industry

BDS has several applications across different fields:

- High-Performance Liquid Chromatography (HPLC) : Used as a mobile phase component for separating analytes due to its strong acidity.

- Biochemical Research : Investigated for potential roles in mitigating toxicity from environmental pollutants.

- Industrial Processes : Its unique properties make it valuable for various chemical syntheses.

Comparative Analysis with Similar Compounds

BDS shares structural similarities with other sulfonated compounds. The following table summarizes some comparable compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Butane-1,3-disulfonic acid | CHOS | Contains sulfonic groups at different positions |

| Butane-1-sulfonic acid | CHOS | Only one sulfonic group; less acidic strength |

| 1,4-Butanedisulfonic acid disodium salt | CHNaOS | Sodium salt form; improved solubility |

Study on Acute Toxicity Alleviation

In a study examining the effects of BDS on paraquat dichloride-induced toxicity in rats, BDS was administered prior to exposure to the herbicide. The results indicated a significant reduction in oxidative stress markers compared to control groups. This suggests that BDS may have protective properties against certain environmental toxins.

HPLC Separation Techniques

Research has demonstrated the effectiveness of BDS as a mobile phase component in HPLC setups. A method utilizing BDS showed improved separation efficiency for various analytes compared to traditional methods, highlighting its utility in analytical chemistry.

Propriétés

IUPAC Name |

butane-1,4-disulfonic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O6S2.H2O/c5-11(6,7)3-1-2-4-12(8,9)10;/h1-4H2,(H,5,6,7)(H,8,9,10);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYSPXROQMZCYJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCS(=O)(=O)O)CS(=O)(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12O7S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1588441-14-8 | |

| Record name | 1,4-Butanedisulfonic acid, hydrate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1588441-14-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.